molecular formula C16H18N6O B2697360 3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile CAS No. 2320149-96-8

3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B2697360
CAS No.: 2320149-96-8
M. Wt: 310.361
InChI Key: OLJHFPUKLDOODM-UHFFFAOYSA-N
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Description

3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazine ring, a piperidine ring, and a pyridazine ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the pyrazine ring, the piperidine ring, and the pyridazine ring. Common synthetic routes include cyclization, ring annulation, and direct C-H arylation . Reaction conditions often involve the use of hydrazine hydrate, N-alkylpyrrole, and other nitrogen-containing heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction might yield a more saturated compound.

Scientific Research Applications

3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile involves its interaction with molecular targets such as enzymes. For example, it can inhibit lysine-specific demethylase by binding to its active site, thereby preventing the demethylation of histones . This interaction can affect gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is unique due to its specific combination of pyrazine, piperidine, and pyridazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-12-2-3-15(21-20-12)23-11-13-4-8-22(9-5-13)16-14(10-17)18-6-7-19-16/h2-3,6-7,13H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJHFPUKLDOODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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